molecular formula C24H30N4O5S B2478377 4-(dibutylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-84-0

4-(dibutylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer: B2478377
CAS-Nummer: 533869-84-0
Molekulargewicht: 486.59
InChI-Schlüssel: OBSGUGVBONIMDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dibutylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with a dibutylsulfamoyl group at the 4-position and a 3-methoxyphenyl moiety attached to the oxadiazole ring. Its molecular formula is C₂₄H₃₀N₄O₅S (molecular weight: 486.59 g/mol) .

Eigenschaften

IUPAC Name

4-(dibutylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5S/c1-4-6-15-28(16-7-5-2)34(30,31)21-13-11-18(12-14-21)22(29)25-24-27-26-23(33-24)19-9-8-10-20(17-19)32-3/h8-14,17H,4-7,15-16H2,1-3H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSGUGVBONIMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine

Hydrazide Formation from 3-Methoxybenzoic Acid

The synthesis begins with converting 3-methoxybenzoic acid into its corresponding hydrazide. Esterification of 3-methoxybenzoic acid using methanol and sulfuric acid yields methyl 3-methoxybenzoate, followed by treatment with hydrazine hydrate in ethanol. This two-step process achieves a 90% yield of 3-methoxybenzohydrazide (2 ), as confirmed by melting point (108–111°C) and $$ ^1 \text{H-NMR} $$ analysis.

Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclization with carbon disulfide ($$ \text{CS}_2 $$) in basic conditions to form 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Optimization studies reveal that refluxing in ethanol with potassium hydroxide for 6 hours produces the thiol derivative in 78% yield. Subsequent amination using cyanogen bromide ($$ \text{CNBr} $$) in alkaline medium replaces the thiol group with an amine, yielding 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4 ) with 65% efficiency.

Synthesis of 4-(Dibutylsulfamoyl)Benzoic Acid

Sulfonylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid is reacted with dibutylsulfamoyl chloride in dichloromethane under nitrogen atmosphere. Triethylamine acts as a base to neutralize HCl, facilitating the formation of 4-(dibutylsulfamoyl)benzoic acid (6 ). The reaction achieves 85% yield after 12 hours at room temperature, confirmed by $$ ^1 \text{H-NMR} $$ (δ 8.02 ppm, aromatic protons) and IR (1690 cm$$ ^{-1} $$, carboxylic acid C=O).

Table 1: Optimization of Sulfonylation Conditions
Entry Base Solvent Time (h) Yield (%)
1 Pyridine DCM 24 62
2 Et$$_3$$N DCM 12 85
3 NaOH Water/THF 6 48

Optimal conditions use triethylamine in dichloromethane (Entry 2).

Amidation Coupling Reaction

Activation of 4-(Dibutylsulfamoyl)Benzoic Acid

The carboxylic acid is activated using thionyl chloride ($$ \text{SOCl}_2 $$) to form 4-(dibutylsulfamoyl)benzoyl chloride (7 ). Reaction monitoring via TLC (ethyl acetate/hexane, 1:1) confirms complete conversion after 3 hours at reflux.

Nucleophilic Acylation with 1,3,4-Oxadiazol-2-Amine

The benzoyl chloride reacts with 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4 ) in anhydrous tetrahydrofuran (THF). Triethylamine scavenges HCl, promoting amide bond formation. After 8 hours at 60°C, the target compound precipitates in 72% yield. Recrystallization from ethanol affords pure 4-(dibutylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (8 ), validated by $$ ^{13} \text{C-NMR} $$ (δ 165.2 ppm, amide carbonyl).

Table 2: Coupling Reaction Variants
Entry Coupling Agent Solvent Temp (°C) Yield (%)
1 EDCl/HOBt DMF 25 58
2 SOCl$$_2$$ THF 60 72
3 DCC/DMAP CH$$_3$$CN 40 64

Direct acid chloride activation (Entry 2) proves most efficient.

Mechanistic Insights and Side Reactions

Cyclization Byproducts

During oxadiazole formation, over-refluxing generates 3-methoxybenzoic acid amide byproducts via hydrazide decomposition. Maintaining strict temperature control (≤100°C) minimizes this issue.

Sulfonamide Hydrolysis

The dibutylsulfamoyl group is susceptible to acidic hydrolysis. Employing mild conditions (pH 7–8) during workup preserves the sulfonamide integrity.

Spectroscopic Characterization

$$ ^1 \text{H-NMR} $$ Analysis

  • 8 : δ 8.21 (d, J = 8.5 Hz, 2H, benzamide aromatic), 7.89 (d, J = 8.5 Hz, 2H), 7.45–7.38 (m, 4H, ox

Analyse Chemischer Reaktionen

Types of Reactions

4-(dibutylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typically employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Wissenschaftliche Forschungsanwendungen

4-(dibutylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-(dibutylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in binding to biological macromolecules, affecting their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Sulfamoyl and Oxadiazole Moieties

The compound’s key structural features—dibutylsulfamoyl and 3-methoxyphenyl-oxadiazole —distinguish it from related molecules. Below is a comparative analysis of analogs:

Table 1: Structural and Functional Comparison
Compound Name (or ID) Sulfamoyl/Aryl Group on Benzamide Oxadiazole-Linked Substituent Molecular Weight (g/mol) Reported Activity/Application Source
Target Compound 4-(Dibutylsulfamoyl) 3-Methoxyphenyl 486.59 Not explicitly reported
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-...) Benzyl(methyl)sulfamoyl 4-Methoxyphenylmethyl Not provided Antifungal (C. albicans inhibition)
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-...) Cyclohexyl(ethyl)sulfamoyl Furan-2-yl Not provided Antifungal (C. albicans inhibition)
4-(Dipropylsulfamoyl)-N-... (533869-83-9) Dipropylsulfamoyl 3-Methoxyphenyl Calculated: ~464.6 Not reported
Compound 6 () Trifluoromethylbenzamide 5,6,7,8-Tetrahydronaphthalen-2-yl 424.39 Ca²⁺/calmodulin inhibition
D30 (N6-Methyl Adenosine analog) Not applicable 3,4-Dimethoxyphenyl Not provided Putative AlaDH inhibitor
Key Observations:

Sulfamoyl Group Impact :

  • The dibutylsulfamoyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., methyl, ethyl) in analogs like LMM5 and LMM11. This could influence membrane permeability and target binding .
  • Cyclohexyl/ethyl (LMM11) and benzyl/methyl (LMM5) sulfamoyl groups in antifungal analogs suggest bulky substituents may improve thioredoxin reductase inhibition .

Oxadiazole-Linked Aromatic Groups: The 3-methoxyphenyl group in the target compound contrasts with furan-2-yl (LMM11) and 4-methoxyphenylmethyl (LMM5). In , oxadiazoles linked to tetrahydronaphthalenyl groups (Compound 6) showed inhibitory activity against Ca²⁺/calmodulin, emphasizing the role of aromatic bulk in target specificity .

Table 2: Physicochemical Properties of Selected Analogs
Compound Name (or ID) LogP* Solubility (DMSO) Stability
Target Compound ~4.5† Likely moderate‡ Not reported
LMM5 N/A 50 µg/mL in DMSO Stable at -20°C
LMM11 N/A 100 µg/mL in DMSO Stable at -20°C
Compound 6 () ~3.8† Not reported >95% purity

*Calculated using ChemDraw or similar tools.
‡Estimated based on dibutylsulfamoyl’s hydrophobicity.

Antifungal Activity (LMM5 and LMM11)

  • LMM5 and LMM11, structurally related to the target compound, inhibit C. albicans growth (MIC₅₀: 1–8 µg/mL) by targeting thioredoxin reductase, a critical enzyme in oxidative stress response .
  • The 3-methoxyphenyl group in the target compound may similarly enhance antifungal activity, though substituent positioning (3- vs. 4-methoxy) could alter binding affinity .

Enzyme Inhibition (Ca²⁺/Calmodulin and hCA II)

  • Compounds with trifluoromethyl () or bromo () substituents on benzamide inhibit Ca²⁺/calmodulin activity, suggesting electron-withdrawing groups improve potency .
  • In , an oxadiazole derivative with ethylthio and sulfonyl groups inhibited hCA II via hydrophobic interactions, highlighting the role of substituent polarity .

HDAC and Tankyrase Inhibition

Recommendations :

  • Conduct in vitro assays against fungal pathogens (e.g., C. albicans) and cancer cell lines.
  • Perform molecular docking to predict binding modes with thioredoxin reductase or HDACs.
  • Optimize synthesis to improve yield and scalability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.